molecular formula C58H114F3N37O12 B1574883 (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

Cat. No.: B1574883
M. Wt: 1578.8 g/mol
InChI Key: STEYCYYSAJDKSK-XZBLODPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ALX 40-4C Trifluoroacetate: is a small peptide inhibitor of the chemokine receptor CXCR4. It inhibits the binding of stromal cell-derived factor 1 (SDF-1) to CXCR4 with a Ki value of 1 μM. Additionally, it acts as an antagonist of the APJ receptor with an IC50 value of 2.9 μM . This compound has shown potent anti-HIV-1 effects and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : ALX 40-4C Trifluoroacetate is synthesized through custom peptide synthesis. The sequence of the peptide is Ac-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-{d-Arg}-NH2 . The synthesis involves the stepwise addition of amino acids to form the desired peptide chain, followed by acetylation and trifluoroacetate salt formation.

Industrial Production Methods: : The industrial production of ALX 40-4C Trifluoroacetate involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: : ALX 40-4C Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Major Products: : The major product formed from these reactions is the desired peptide sequence, ALX 40-4C Trifluoroacetate, with high purity and yield .

Scientific Research Applications

Chemistry: : ALX 40-4C Trifluoroacetate is used as a tool compound to study the interactions between chemokine receptors and their ligands. It helps in understanding the binding mechanisms and inhibition of CXCR4 .

Biology: : In biological research, this compound is used to investigate the role of CXCR4 in various cellular processes, including cell migration, proliferation, and survival. It is also used to study the APJ receptor and its involvement in physiological and pathological conditions .

Medicine: : ALX 40-4C Trifluoroacetate has shown potential in anti-HIV-1 therapy by inhibiting the replication of X4 strains of HIV-1. It is also being explored for its potential in cancer therapy, as CXCR4 is implicated in tumor growth and metastasis.

Industry: : In the pharmaceutical industry, ALX 40-4C Trifluoroacetate is used in drug discovery and development to identify and validate new therapeutic targets. It is also used in the development of diagnostic tools for diseases involving CXCR4 and APJ receptors .

Mechanism of Action

ALX 40-4C Trifluoroacetate exerts its effects by binding to the second extracellular loop of the CXCR4 receptor, thereby inhibiting the interaction between SDF-1 and CXCR4. This inhibition prevents the downstream signaling pathways that promote cell migration, proliferation, and survival . Additionally, it acts as an antagonist of the APJ receptor, inhibiting its utilization as a co-receptor by HIV-1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : ALX 40-4C Trifluoroacetate is unique due to its dual inhibitory action on both CXCR4 and APJ receptors. This dual action makes it a valuable tool in studying the interplay between these receptors and their ligands in various physiological and pathological conditions .

Properties

Molecular Formula

C58H114F3N37O12

Molecular Weight

1578.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C56H113N37O10.C2HF3O2/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59;3-2(4,5)1(6)7/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84);(H,6,7)/t30-,31-,32-,33-,34-,35-,36-,37-,38-;/m1./s1

InChI Key

STEYCYYSAJDKSK-XZBLODPISA-N

SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.C(=O)(C(F)(F)F)O

sequence

One Letter Code: Ac-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-d-Arg-NH2

Origin of Product

United States

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